molecular formula C15H13F3N2O2 B13103336 Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate

Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate

Cat. No.: B13103336
M. Wt: 310.27 g/mol
InChI Key: REPXPVFSBCKZMB-UHFFFAOYSA-N
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Description

Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate typically involves a multi-step process. One common method starts with the preparation of the pyridine derivative, which is then reacted with a benzoate ester. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(((2-(trifluoromethyl)pyridin-4-yl)amino)methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H13F3N2O2

Molecular Weight

310.27 g/mol

IUPAC Name

methyl 4-[[[2-(trifluoromethyl)pyridin-4-yl]amino]methyl]benzoate

InChI

InChI=1S/C15H13F3N2O2/c1-22-14(21)11-4-2-10(3-5-11)9-20-12-6-7-19-13(8-12)15(16,17)18/h2-8H,9H2,1H3,(H,19,20)

InChI Key

REPXPVFSBCKZMB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2=CC(=NC=C2)C(F)(F)F

Origin of Product

United States

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